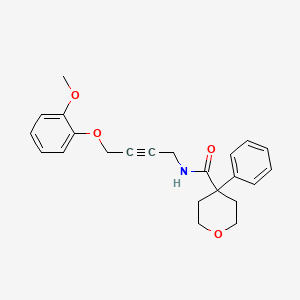

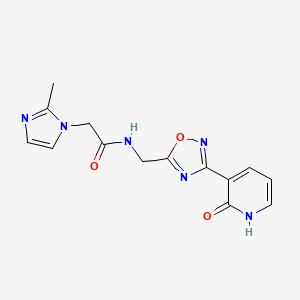

![molecular formula C10H17I B2632557 1-Iodo-3-pentylbicyclo[1.1.1]pentane CAS No. 212386-74-8](/img/structure/B2632557.png)

1-Iodo-3-pentylbicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3-pentylbicyclo[1.1.1]pentane (IBP) is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been used in scientific research to investigate the effects of cannabinoids on the body.

Scientific Research Applications

Synthesis and Drug Design

1-Iodo-3-pentylbicyclo[1.1.1]pentane is involved in the synthesis of all-carbon disubstituted bicyclo[1.1.1]pentanes (BCPs), which are significant in drug design as surrogates for p-substituted arenes and alkynes. An innovative method for accessing 1,3-C-disubstituted BCPs from 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) has been developed. This process uses iron-catalyzed cross-coupling with aryl and heteroaryl Grignard reagents. This approach marks the first general application of iodo-BCPs as electrophiles in cross-coupling and is significant for the synthesis of a wide array of 1,3-C-disubstituted BCPs, including various drug analogues (Nugent et al., 2020).

Nucleophilic Substitution Reactions

Studies have been conducted on the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane, which provides insights into the formation of cage quaternary salts. The competitive addition of pyridine in the reaction of [1.1.1]propellane with iodine indicates the existence of a relatively stable “hot intermediate” resembling a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation (Adcock & Gakh, 1992).

Metal-Halogen Exchange

1-Iodobicyclo[1.1.1]pentane has been observed to react cleanly with t-butyllithium through a metal-halogen exchange process, yielding 1-lithiobicyclo[1.1.1]pentane. This reaction demonstrates the importance of the halogen in such metal-halogen exchange processes and has implications for the synthesis of various organic compounds (Della & Taylor, 1991).

Synthesis of Bicyclo[1.1.1]pentan-1-amine

From a medicinal chemistry perspective, the synthesis of bicyclo[1.1.1]pentan-1-amine, which serves as a unique moiety, has been explored using 1-azido-3-iodobicyclo[1.1.1]pentane. This provides a flexible and scalable alternative for synthesizing this important compound (Goh et al., 2014).

Molecular Building Blocks

1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP) derived from the this compound class has been found valuable as a molecular building block, especially for the synthesis of extended, rigid, rod-like molecules. Its linear geometry makes it a nonconjugated alternative for pi-conjugated, rod-like building blocks (Kaleta et al., 2012).

Aminoalkylation for Pharmaceutical Relevance

Bicyclo[1.1.1]pentanes have been effectively bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A novel method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles has been reported. This technique is crucial for incorporating various pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

properties

IUPAC Name |

1-iodo-3-pentylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCFTKZAHCSIOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC12CC(C1)(C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

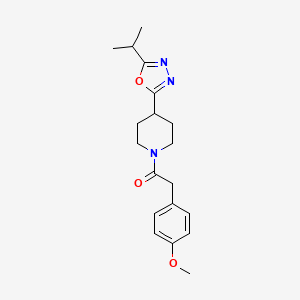

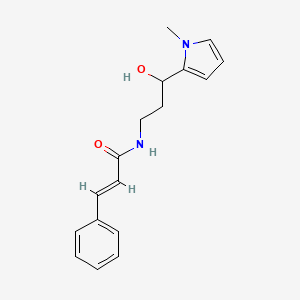

![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)

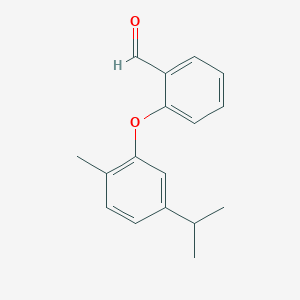

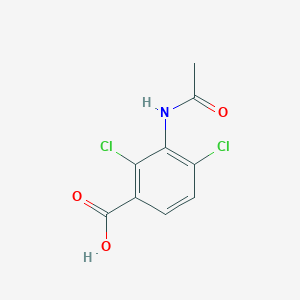

![Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate](/img/structure/B2632489.png)

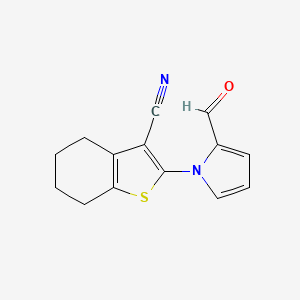

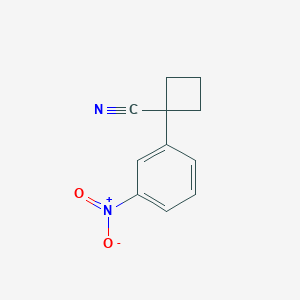

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)

![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)